

theoretical studies of thiazyl fluoride NSF

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Compound of Interest		
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An In-depth Technical Guide to the Theoretical Studies of **Thiazyl Fluoride** (NSF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazyl fluoride (NSF) is a reactive, colorless gas with a pungent odor, notable as a key precursor in the synthesis of a wide array of sulfur-nitrogen-fluorine compounds.[1] With the chemical formula NSF, it is a molecule of significant interest due to its unusual bonding characteristics and reactivity. At room temperature, it is a gas that condenses to a pale yellow liquid at 0.4 °C.[1] The molecule contains 18 valence electrons and is isoelectronic with sulfur dioxide (SO₂), a fact that provides a useful starting point for understanding its electronic structure and properties.[2]

Theoretical and computational chemistry play a crucial role in elucidating the molecular structure, spectroscopic properties, and reaction mechanisms of NSF, often complementing and guiding experimental work. This guide provides a comprehensive overview of the theoretical studies of **thiazyl fluoride**, presenting key quantitative data, experimental protocols for context, and logical workflows for its computational analysis.

Molecular and Electronic Structure

The structure of **thiazyl fluoride** is bent, possessing C_s symmetry.[2] A defining feature is the short sulfur-nitrogen bond, which indicates significant multiple bond character. This is often represented through resonance structures, with the most significant contributors involving a



double or triple bond between sulfur and nitrogen. The actual electronic structure is a hybrid of these forms.

Lewis Structure and Bonding

The Lewis structure of NSF presents a challenge to simple octet rule conventions. While a structure with a nitrogen-sulfur double bond and a nitrogen-fluorine single bond can be drawn that satisfies the octet rule for all atoms, it results in formal charges of -1 on nitrogen and +1 on sulfur.[3] A resonance structure featuring a nitrogen-sulfur triple bond and a sulfur-fluorine single bond minimizes the formal charges to zero for all atoms but requires an expanded octet for the sulfur atom.[3] Theoretical studies, supported by experimental bond length data, confirm that the N-S bond has significant triple bond character, highlighting the importance of considering expanded octets for elements in the third period and beyond.

Molecular Geometry

Computational methods, particularly ab initio and Density Functional Theory (DFT), are employed to calculate the equilibrium geometry of NSF. These theoretical predictions are validated against experimental data obtained from microwave spectroscopy or electron diffraction.

Parameter	Experimental Value	Reference
N-S Bond Length (r(N-S))	1.448 Å	[2][4]
S-F Bond Length (r(S-F))	1.643 Å	[5]
N-S-F Bond Angle (∠(NSF))	Not explicitly found	

Table 1: Experimental Geometric Parameters for **Thiazyl Fluoride**.

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations are indispensable for interpreting and assigning experimental spectra. By solving the Schrödinger equation (or its DFT equivalent), computational models can predict various spectroscopic properties.

Vibrational Spectroscopy



Vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements are compared with experimental Infrared (IR) and Raman spectra. The agreement between calculated and observed frequencies helps confirm the molecular structure and provides insights into the nature of the chemical bonds.

Vibrational Mode	Description	Experimental Frequency (cm ⁻¹)	Reference
V1	N≡S stretch	~1372	[6]
V2	S-F stretch	~640	[6]
Vз	NSF bend	315 (from electronic spectrum)	[7]

Table 2: Key Experimental Vibrational Frequencies for Thiazyl Fluoride.

Electronic Spectroscopy

The electronic absorption spectrum of NSF has been observed to have two distinct band systems between 405 nm and 215 nm.[7] The lower energy system, with an origin at 25,488 cm⁻¹, shows progressions in the N-S stretching ($\nu' = 984 \text{ cm}^{-1}$) and NSF bending ($\nu' = 315 \text{ cm}^{-1}$) modes.[7] The higher energy system begins at 42,341 cm⁻¹ and features a short progression in the N-S stretch ($\nu' = 1090 \text{ cm}^{-1}$).[7] Time-dependent DFT (TD-DFT) and other excited-state methods are used to calculate electronic transition energies and oscillator strengths to assign these experimental bands to specific electronic excitations.

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the energies of molecular orbitals. The ionization energies measured experimentally are directly comparable to the orbital energies calculated by methods such as Hartree-Fock or DFT, according to Koopmans' theorem. The first ionization energy of NSF has been experimentally determined to be approximately 11.5 eV. [8]

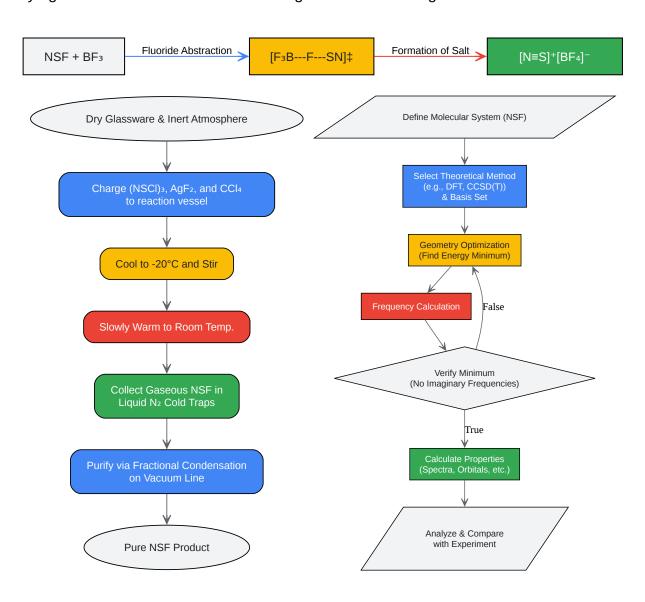
Reactivity



Theoretical studies provide detailed mechanistic insights into the reactivity of NSF, including its interactions with other molecules and its tendency to oligomerize.

Reactions with Lewis Acids

Thiazyl fluoride reacts with Lewis acids, such as boron trifluoride (BF₃), which abstract the fluoride ion to generate the thiazyl cation ([N≡S]+).[1] This cation is a valuable synthetic intermediate. Computational modeling can map the potential energy surface for this reaction, identifying the transition state and calculating the reaction energetics.



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